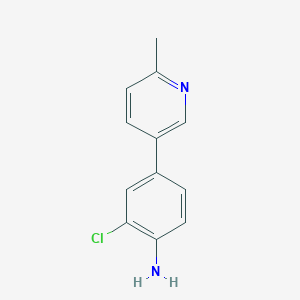
5-(Bromomethyl)-1-chloro-3-iodo-2-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Bromomethyl)-1-chloro-3-iodo-2-methylbenzene is an aromatic compound characterized by the presence of bromine, chlorine, and iodine substituents on a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-1-chloro-3-iodo-2-methylbenzene typically involves multi-step reactions starting from a suitable benzene derivative. One common method includes:
Halogenation: Introduction of halogen atoms (chlorine and iodine) onto the benzene ring through electrophilic aromatic substitution reactions.
Bromomethylation: Introduction of the bromomethyl group using reagents such as paraformaldehyde and hydrobromic acid in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Bromomethyl)-1-chloro-3-iodo-2-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alcohols.
Oxidizing Agents: Agents such as potassium permanganate or chromium trioxide can be used for oxidation.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
5-(Bromomethyl)-1-chloro-3-iodo-2-methylbenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound’s unique halogen substituents make it useful in the development of new materials with specific properties.
Medicinal Chemistry: It can be used in the synthesis of pharmaceutical intermediates and active compounds.
Mécanisme D'action
The mechanism by which 5-(Bromomethyl)-1-chloro-3-iodo-2-methylbenzene exerts its effects involves interactions with various molecular targets. The bromomethyl group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The presence of multiple halogens can also influence the compound’s reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromomethyl-2-chlorobenzene
- 5-Chloromethyl-2-iodobenzene
- 5-Iodomethyl-2-chlorobenzene
Uniqueness
5-(Bromomethyl)-1-chloro-3-iodo-2-methylbenzene is unique due to the simultaneous presence of bromine, chlorine, and iodine on the benzene ring. This combination of halogens imparts distinct reactivity and properties compared to other similar compounds .
Propriétés
Formule moléculaire |
C8H7BrClI |
|---|---|
Poids moléculaire |
345.40 g/mol |
Nom IUPAC |
5-(bromomethyl)-1-chloro-3-iodo-2-methylbenzene |
InChI |
InChI=1S/C8H7BrClI/c1-5-7(10)2-6(4-9)3-8(5)11/h2-3H,4H2,1H3 |
Clé InChI |
GOHJRBTYFCZFEX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1I)CBr)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


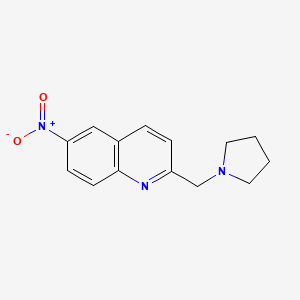
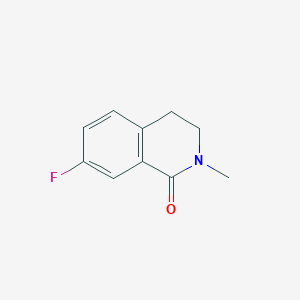
![N-[4-bromo-2-(hydroxymethyl)phenyl]methanesulfonamide](/img/structure/B13893247.png)
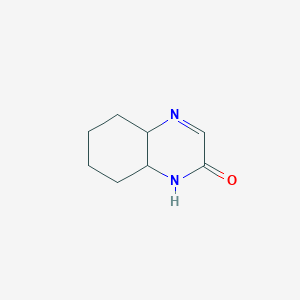
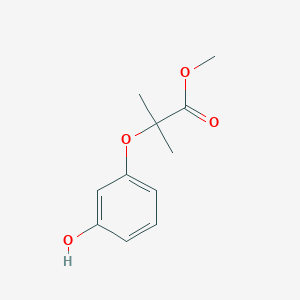
![7-methylsulfanyl-5H-thieno[3,2-c]pyridin-4-one](/img/structure/B13893271.png)
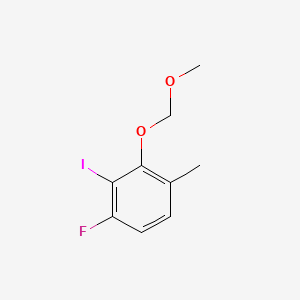
![N-[3-(dimethylamino)propyl]-2-nitro-1,3-benzenediamine](/img/structure/B13893290.png)
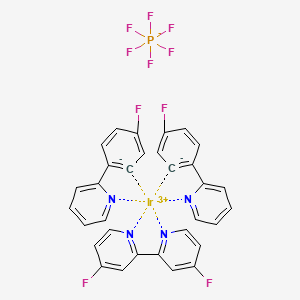
![Butyl 2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]-2-oxoacetate](/img/structure/B13893306.png)

![1-[4-[2-[(4-methylpyrimidin-2-yl)amino]-1,3-thiazol-4-yl]-1H-pyrazol-5-yl]ethanone](/img/structure/B13893319.png)
![6-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13893325.png)
